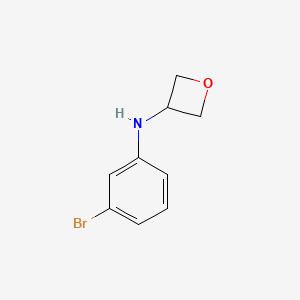

N-(3-bromophenyl)oxetan-3-amine

Description

N-(3-Bromophenyl)oxetan-3-amine is a brominated aromatic amine featuring an oxetane ring directly bonded to the nitrogen atom of a 3-bromophenyl group. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 242.11 g/mol (based on benzyl analogs in ).

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

N-(3-bromophenyl)oxetan-3-amine |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |

InChI Key |

XLZSRWMYTXALJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The bromophenyl group can be introduced through a Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of N-(3-bromophenyl)oxetan-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)oxetan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, amine derivatives, and other functionalized compounds.

Scientific Research Applications

N-(3-bromophenyl)oxetan-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)oxetan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The bromophenyl group can enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Halogen-Substituted Oxetane Amines

Key Comparisons :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N-(3-Bromophenyl)oxetan-3-amine | C₉H₁₀BrNO | 242.11 | Bromine at para position enhances electrophilicity; rigid oxetane scaffold |

| 3-(3-Fluorophenyl)oxetan-3-amine | C₉H₁₀FNO | 179.19 | Fluorine’s smaller size and electronegativity alter electronic properties |

| N-(3-Chloro-2-methylphenyl)oxetan-3-amine | C₁₀H₁₂ClNO | 213.67 | Chlorine and methyl substituents increase steric hindrance |

- Impact of Halogens : Bromine’s larger atomic radius compared to fluorine or chlorine provides distinct electronic and steric effects, influencing reactivity in Suzuki-Miyaura couplings (). Fluorinated analogs (e.g., ) exhibit improved metabolic stability in drug candidates due to fluorine’s electronegativity .

Substituent Position and Functional Group Variations

Ortho vs. Para Substitution :

Oxetane Ring Modifications :

- (3-(3-Bromophenyl)oxetan-3-yl)methanol (): Addition of a hydroxymethyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions.

- 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane (): Bulky dibenzyl groups on the oxetane nitrogen hinder nucleophilic attack, stabilizing the compound under acidic conditions .

Biological Activity

N-(3-bromophenyl)oxetan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

This compound consists of:

- A bromophenyl group attached to an oxetane ring .

- An amine functional group contributing to its reactivity.

The molecular formula is approximately with a molecular weight of about 210.09 g/mol. The oxetane ring is a four-membered cyclic ether that enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biomolecules:

- Enzyme Interactions : The compound can serve as a building block in synthesizing pharmaceuticals that target specific enzymes or receptors. Its oxetane ring can undergo ring-opening reactions, leading to reactive intermediates capable of modulating enzyme activities.

- Protein Binding : The bromophenyl group engages in π-π interactions with aromatic residues in proteins, while the oxetane can form hydrogen bonds with amino acid side chains. These interactions can influence the activity of target proteins, resulting in various biological effects.

Biological Activity

This compound has been studied for its potential therapeutic applications, including:

- Antiviral Activity : In related compounds, structural modifications have shown promise against viral infections. For instance, quinazolinedione derivatives have demonstrated cellular antiviral activity, suggesting potential analogs could be developed from this compound .

- Cytotoxicity : Preliminary studies indicate that similar compounds exhibit selective cytotoxicity against tumor cell lines, although specific data on this compound remains limited .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxetane Ring : Utilizing various reagents and conditions to ensure high yield and purity.

- Substitution Reactions : Modifying the bromophenyl group to enhance biological activity or solubility.

These methods are crucial for optimizing the compound's production for research and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

These findings suggest that modifications to the structure can significantly impact biological activity, emphasizing the importance of further research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.